

# Preparation of Anhydrous Cobalt(II) Bromate from its Hydrate: A Technical Guide

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## Compound of Interest

Compound Name: cobalt(II) bromate

Cat. No.: B3366831

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide details the proposed synthesis and dehydration of **cobalt(II) bromate**. Due to a lack of specific literature detailing the experimental procedures for this particular compound, the protocols provided are based on established general chemical principles for the synthesis of metal salts and the dehydration of hydrated compounds.

## Introduction

Anhydrous **cobalt(II) bromate**,  $\text{Co}(\text{BrO}_3)_2$ , is an inorganic compound with potential applications in catalysis and as a precursor for the synthesis of other cobalt-containing materials. This technical guide provides a comprehensive overview of a proposed method for the preparation of anhydrous **cobalt(II) bromate**, starting from the synthesis of its hydrated form, **cobalt(II) bromate hexahydrate** ( $\text{Co}(\text{BrO}_3)_2 \cdot 6\text{H}_2\text{O}$ ), followed by its dehydration. This document is intended for professionals in the fields of chemical research and drug development who require a foundational understanding of the synthesis of this compound.

## Proposed Synthesis and Dehydration Pathway

The preparation of anhydrous **cobalt(II) bromate** can be conceptualized as a two-step process:

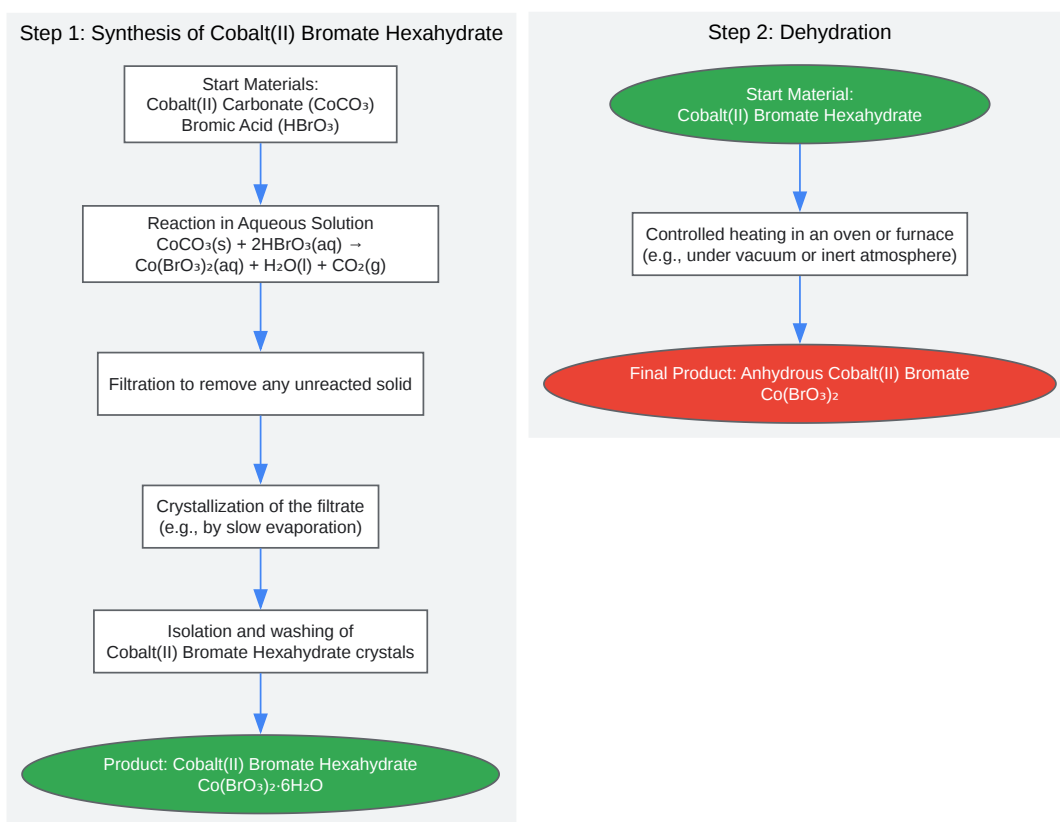
- **Synthesis of Cobalt(II) Bromate Hexahydrate:** This involves the reaction of a suitable cobalt(II) salt with bromic acid. A common and effective method is the reaction of cobalt(II)

carbonate with an aqueous solution of bromic acid.

- Dehydration of **Cobalt(II) Bromate** Hexahydrate: The synthesized hydrated salt is then subjected to controlled heating to remove the water of crystallization, yielding the anhydrous form.

The overall logical workflow for this process is depicted in the following diagram:

## Workflow for Anhydrous Cobalt(II) Bromate Preparation

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Caption: Proposed experimental workflow for the synthesis and dehydration of **cobalt(II) bromate**.

## Quantitative Data

The following tables summarize the key quantitative data for the compounds involved in this process.

Table 1: Properties of Reactants

Compound	Formula	Molar Mass ( g/mol )	Appearance
Cobalt(II) Carbonate	$\text{CoCO}_3$	118.94	Pink to reddish powder
Bromic Acid	$\text{HBrO}_3$	128.91	Colorless aqueous solution

Table 2: Properties of **Cobalt(II) Bromate** and its Hydrate

Compound	Formula	Molar Mass ( g/mol )
Cobalt(II) Bromate Hexahydrate	$\text{Co}(\text{BrO}_3)_2 \cdot 6\text{H}_2\text{O}$	422.83 <sup>[1]</sup>
Anhydrous Cobalt(II) Bromate	$\text{Co}(\text{BrO}_3)_2$	314.74

## Experimental Protocols

### Proposed Protocol for the Synthesis of Cobalt(II) Bromate Hexahydrate

This protocol is based on the reaction between cobalt(II) carbonate and bromic acid.

Materials:

- Cobalt(II) carbonate ( $\text{CoCO}_3$ )
- Bromic acid ( $\text{HBrO}_3$ ), aqueous solution (e.g., 40%)

- Deionized water
- Beakers
- Magnetic stirrer and stir bar
- Heating plate
- Filtration apparatus (e.g., Büchner funnel and flask)
- Crystallizing dish
- Spatula
- pH indicator paper

#### Procedure:

- **Reaction Setup:** In a well-ventilated fume hood, place a beaker containing a magnetic stir bar on a magnetic stirrer.
- **Addition of Reactants:** Carefully add a stoichiometric amount of cobalt(II) carbonate powder to a beaker. Slowly and portion-wise, add a slight excess of the bromic acid solution to the cobalt(II) carbonate while stirring continuously. The reaction will produce carbon dioxide gas, so effervescence will be observed. The reaction is:  $\text{CoCO}_3(\text{s}) + 2\text{HBrO}_3(\text{aq}) \rightarrow \text{Co}(\text{BrO}_3)_2(\text{aq}) + \text{H}_2\text{O}(\text{l}) + \text{CO}_2(\text{g})$
- **Reaction Completion:** Continue stirring until the effervescence ceases and all the cobalt(II) carbonate has reacted. A clear, pink to reddish solution of **cobalt(II) bromate** should be formed. Gently heat the solution to approximately 50-60°C to ensure complete reaction and to dissolve any remaining solid.
- **Filtration:** If any unreacted solid remains, filter the hot solution through a pre-warmed Büchner funnel to obtain a clear filtrate.
- **Crystallization:** Transfer the filtrate to a clean crystallizing dish. Allow the solution to cool down slowly to room temperature. For better crystal formation, you can cover the dish with a watch glass and allow for slow evaporation of the solvent over several days.

- **Isolation and Washing:** Once a significant amount of crystals has formed, isolate them by vacuum filtration. Wash the crystals with a small amount of ice-cold deionized water to remove any soluble impurities.
- **Drying:** Dry the resulting **cobalt(II) bromate** hexahydrate crystals by pressing them between filter papers or by placing them in a desiccator over a suitable drying agent (e.g., silica gel) at room temperature.

## Proposed Protocol for the Dehydration of Cobalt(II) Bromate Hexahydrate

This protocol describes the thermal dehydration of the synthesized hexahydrate to obtain the anhydrous form. The exact temperature for dehydration is not documented and should be determined experimentally, for example, by thermogravimetric analysis (TGA). The following is a suggested starting point.

Materials:

- **Cobalt(II) bromate** hexahydrate ( $\text{Co}(\text{BrO}_3)_2 \cdot 6\text{H}_2\text{O}$ )
- Crucible or watch glass
- Oven or tube furnace
- Desiccator

Procedure:

- **Sample Preparation:** Place a known amount of finely ground **cobalt(II) bromate** hexahydrate into a pre-weighed crucible or on a watch glass.
- **Heating:** Place the crucible in an oven or tube furnace. It is advisable to perform the heating under a vacuum or in a stream of inert gas (e.g., nitrogen or argon) to prevent any potential decomposition of the bromate anion at elevated temperatures.
- **Dehydration Temperature:** Gradually increase the temperature of the oven. Based on the dehydration of similar hydrated salts like cobalt(II) bromide hexahydrate, which loses water

in stages starting around 100°C<sup>[2]</sup>, a temperature range of 100-150°C should be initially investigated. The progress of dehydration can be monitored by the change in color of the compound and by periodically weighing the sample until a constant weight is achieved.

- **Cooling:** Once the dehydration is complete, turn off the oven and allow the sample to cool down to room temperature in a desiccator to prevent rehydration from atmospheric moisture.
- **Storage:** Store the anhydrous **cobalt(II) bromate** in a tightly sealed container in a dry environment.

## Characterization

To confirm the successful synthesis and dehydration, the following characterization techniques are recommended:

- **Infrared (IR) Spectroscopy:** To confirm the removal of water molecules (disappearance of the broad O-H stretching band) and the presence of the bromate ion.
- **Thermogravimetric Analysis (TGA):** To determine the exact dehydration temperature and to study the thermal stability of the anhydrous compound.
- **X-ray Diffraction (XRD):** To determine the crystal structure of the hydrated and anhydrous forms.
- **Elemental Analysis:** To confirm the elemental composition of the final product.

By following these proposed guidelines, researchers can undertake the preparation of anhydrous **cobalt(II) bromate** in a systematic and scientifically sound manner, paving the way for further investigation into its properties and potential applications.

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## References

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